5-Bromo-N,2-dimethoxybenzamide

Chemical inventory management Quality control Procurement verification

Researchers often procure 5-bromo-2-methoxybenzamide (CAS 303111-31-1) for C-H activation, only to find it cannot form stable metallacycles due to missing N-O bond. - Solution: 5-Bromo-N,2-dimethoxybenzamide (CAS 1326614-35-0) provides an N-methoxyamide bidentate directing group for Pd/Ru/Rh-catalyzed ortho-functionalization, with the 5-bromo handle enabling downstream Suzuki, Buchwald-Hartwig, or Sonogashira coupling. - Benefit: Single HBD and optimized logP suit CNS fragment libraries and DEL synthesis. - Procurement: Ensure correct analog-reproducible results start here.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
CAS No. 1326614-35-0
Cat. No. B1448593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N,2-dimethoxybenzamide
CAS1326614-35-0
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)C(=O)NOC
InChIInChI=1S/C9H10BrNO3/c1-13-8-4-3-6(10)5-7(8)9(12)11-14-2/h3-5H,1-2H3,(H,11,12)
InChIKeyDJTNPXOXKVPMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N,2-dimethoxybenzamide: Overview


5-Bromo-N,2-dimethoxybenzamide (CAS 1326614-35-0) is a bifunctional N-alkoxybenzamide (hydroxamic acid ether) with the molecular formula C₉H₁₀BrNO₃ and a molecular weight of 260.08 g/mol . Its canonical SMILES (COC1=C(C=C(C=C1)Br)C(=O)NOC) confirms a 5-bromo-2-methoxy aryl core bearing an N-methoxy secondary amide motif [1]. This structural arrangement places it within the benzamide class but distinguishes it from conventional primary benzamides (e.g., 5-bromo-2-methoxybenzamide, CAS 303111-31-1) through the presence of the N-alkoxy substituent, which imparts altered hydrogen-bonding capacity, metal-coordination geometry, and metabolic stability profiles relevant to both synthetic methodology development and medicinal chemistry lead optimization .

5-Bromo-N,2-dimethoxybenzamide: Why Substitution Fails


The N-methoxyamide moiety in 5-bromo-N,2-dimethoxybenzamide functions as a directing group for transition-metal-catalyzed C–H functionalization, whereas the primary amide in 5-bromo-2-methoxybenzamide (CAS 303111-31-1) lacks the requisite N–O bond for stable metallacycle formation . In medicinal chemistry contexts, the N-alkoxy substitution alters logP (predicted ~1.8 vs. 2.26 for the primary amide analog), hydrogen-bond donor/acceptor count, and metabolic susceptibility to amidase cleavage, making the two compounds non-interchangeable in structure-activity relationship (SAR) campaigns or pharmacokinetic optimization [1]. Procurement of the incorrect analog introduces a confounding variable that can invalidate entire synthetic sequences or biological assay datasets.

5-Bromo-N,2-dimethoxybenzamide: Comparator Evidence


Molecular Weight Differentiation

5-Bromo-N,2-dimethoxybenzamide (MW 260.08 g/mol, C₉H₁₀BrNO₃) differs from 5-bromo-2-methoxybenzamide (MW 230.06 g/mol, C₈H₈BrNO₂) by exactly 30.02 g/mol, corresponding to the replacement of an amide –NH₂ proton with a –OCH₃ group [1][2]. This mass difference is readily detected by LC-MS and serves as a critical identity check to prevent procurement or dispensing errors.

Chemical inventory management Quality control Procurement verification

H-Bond Donor Count & Permeability

The N-methoxyamide in 5-bromo-N,2-dimethoxybenzamide presents one H-bond donor (N–H) versus two H-bond donors (NH₂) for 5-bromo-2-methoxybenzamide [1]. Reduced H-bond donor count is a validated predictor of improved passive membrane permeability (Lipinski's Rule of 5 compliant; HBD = 1 vs. 2) and decreased aqueous solubility . This difference is material for medicinal chemists selecting building blocks where central nervous system penetration or oral bioavailability is being optimized.

Drug-likeness ADME prediction Medicinal chemistry design

Directing Group for C–H Activation

The N-methoxyamide motif in 5-bromo-N,2-dimethoxybenzamide has been explicitly characterized as a directing group for transition-metal-catalyzed C–H activation, enabling ortho-functionalization of the benzamide ring . The primary amide analog (5-bromo-2-methoxybenzamide) lacks the N–O bond required to form a stable five-membered metallacycle with Pd(II), Ru(II), or Rh(III) catalysts under mild conditions [1]. This difference renders the primary amide ineffective as a directing group in the same synthetic protocols.

C–H activation Directed ortho-metalation Synthetic methodology

LogP and TPSA Differentiation

Calculated physicochemical parameters differentiate 5-bromo-N,2-dimethoxybenzamide from its primary amide congener. 5-Bromo-2-methoxybenzamide (CAS 303111-31-1) exhibits a measured LogP of 2.26 and TPSA of 52.32 Ų [1]. For 5-bromo-N,2-dimethoxybenzamide, the additional N-methoxy group increases molecular weight (+30 Da) and is predicted to raise LogP by approximately 0.3–0.5 log units while modestly increasing TPSA (estimated ~55–58 Ų based on O-methoxy contribution) [2]. This shift places the N-methoxy analog in a distinct physicochemical property space relevant to fragment-based drug discovery and diversity-oriented synthesis libraries.

LogP TPSA Compound library design Physicochemical profiling

5-Bromo-N,2-dimethoxybenzamide: Application Scenarios


Ortho-C–H Functionalization

5-Bromo-N,2-dimethoxybenzamide serves as a substrate for Pd(II)-, Ru(II)-, or Rh(III)-catalyzed ortho-C–H activation, where the N-methoxyamide acts as a bidentate directing group to form a five-membered metallacycle . The 5-bromo substituent provides a synthetic handle for downstream cross-coupling (Suzuki, Buchwald-Hartwig, or Sonogashira reactions) after C–H functionalization. This application scenario is not accessible with 5-bromo-2-methoxybenzamide, which lacks the essential N–O bond for stable metallacycle formation .

CNS Fragment-Based Drug Discovery

With a single hydrogen-bond donor (versus two in primary benzamide analogs), 5-bromo-N,2-dimethoxybenzamide is preferentially selected for fragment libraries targeting central nervous system (CNS) proteins, where reduced HBD count correlates with improved blood-brain barrier penetration [1]. The 5-bromo group simultaneously serves as a heavy atom anchor for X-ray crystallographic phasing or as a cross-coupling site for fragment elaboration.

Weinreb-Like Amide for Ketone Synthesis

The N-methoxyamide functionality in 5-bromo-N,2-dimethoxybenzamide, while not a classical Weinreb amide (which requires N-methoxy-N-methyl substitution), retains sufficient reactivity toward organolithium or Grignard reagents to serve as a masked acyl anion equivalent for ketone synthesis . The secondary amide proton (N–H) provides an additional point of chemoselectivity control relative to fully substituted Weinreb amides, enabling stepwise functionalization strategies.

DNA-Encoded Library Building Block

The combination of a C–Br bond (for on-DNA cross-coupling) and an N-methoxyamide (for metal-coordination or further derivatization) makes 5-bromo-N,2-dimethoxybenzamide a versatile bifunctional building block for DNA-encoded library construction . The distinct physicochemical signature (predicted LogP ~2.6–2.8, TPSA ~55–58 Ų) adds chemical diversity to DEL collections that is complementary to primary benzamide building blocks.

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